(5-(p-Tolyl)isoxazol-4-yl)methanol

epigenetics HDAC6 inhibition antibacterial

The target compound, (5-(p-Tolyl)isoxazol-4-yl)methanol, is a specific regioisomeric isoxazole derivative featuring a p-tolyl group at the 5-position and a hydroxymethyl group at the 4-position of the heterocyclic core (C11H11NO2, MW 189.21 g/mol). It is categorized within the broader class of 5-(p-tolyl)isoxazole-based compounds, which have been investigated for various biological activities including HDAC6 inhibition and as synthetic intermediates for anticancer agents.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 1897826-57-1
Cat. No. B1475472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(p-Tolyl)isoxazol-4-yl)methanol
CAS1897826-57-1
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=NO2)CO
InChIInChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-10(7-13)6-12-14-11/h2-6,13H,7H2,1H3
InChIKeyGNYBBBAEHRIILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (5-(p-Tolyl)isoxazol-4-yl)methanol (CAS 1897826-57-1): A Positionally Defined Isoxazole Methanol Scaffold


The target compound, (5-(p-Tolyl)isoxazol-4-yl)methanol, is a specific regioisomeric isoxazole derivative featuring a p-tolyl group at the 5-position and a hydroxymethyl group at the 4-position of the heterocyclic core (C11H11NO2, MW 189.21 g/mol) . It is categorized within the broader class of 5-(p-tolyl)isoxazole-based compounds, which have been investigated for various biological activities including HDAC6 inhibition and as synthetic intermediates for anticancer agents [1][2]. Its most critical distinguishing feature at the procurement level is its precise substitution pattern, which creates a differentiated molecular shape and electronic profile compared to its closest positional isomers, such as (3-p-Tolyl-isoxazol-5-yl)-methanol (3PTM), and therefore cannot be considered as a generic substitute .

The Risk of Positional Isomer Substitution for (5-(p-Tolyl)isoxazol-4-yl)methanol in Research Procurement


Generic substitution within the isoxazole methanol family fails due to profound regioisomer-dependent biological effects. The compound's unique 4,5-substitution pattern dictates the spatial orientation of its hydrogen bond donor/acceptor groups, directly impacting its ability to engage specific biological targets . For instance, moving the hydroxymethyl group from the 4-position to the 5-position, as in (3-p-Tolyl-isoxazol-5-yl)-methanol (3PTM), fundamentally alters the compound's target engagement profile, shifting from reported HDAC6 inhibition to antibacterial and translocator protein binding activity . These are entirely different biological outcomes . Class-level performance cannot be assumed, making the procurement of the precisely defined regioisomer a prerequisite for reproducible structure-activity relationship (SAR) studies and data integrity .

Quantitative Differentiation of (5-(p-Tolyl)isoxazol-4-yl)methanol from Closest Analogs


HDAC6 Inhibitory Profile vs. Antibacterial Mechanism of Action: A Regioisomer Comparison

The primary differentiator for the target compound (5-(p-Tolyl)isoxazol-4-yl)methanol is its reported mechanism of action as a histone deacetylase 6 (HDAC6) inhibitor, a property that is absent in its positional isomer (3-p-Tolyl-isoxazol-5-yl)-methanol (3PTM). Vendor data for the target indicates activity against HDAC6, a key epigenetic target, with no such activity reported for 3PTM . In contrast, 3PTM exhibits a distinct antibacterial profile, specifically against Staphylococcus aureus, and shows activity against human glioblastoma cells via binding to the translocator protein . This demonstrates a complete biological divergence driven solely by the position of the hydroxymethyl group, eliminating the possibility of in-class substitution.

epigenetics HDAC6 inhibition antibacterial regioisomer selectivity

Chemical Synthetic Versatility: Unique 4-Hydroxymethyl Handle vs. 5-Hydroxymethyl Analogs

The target compound offers a distinct synthetic advantage due to its 4-hydroxymethyl group, which acts as a unique functional handle. This 4-position is known to enable specific transformations, including Williamson ether synthesis with substituted phenols and bromo-lactamization via neighboring group participation, which are critical for generating complex molecular architectures . These reactivity pathways are not analogously accessible for the 5-hydroxymethyl isomer (3PTM), where the functional group's proximity to the isoxazole oxygen alters its reactivity and the steric environment for cyclization . The specific utility of the 4-hydroxymethyl-5-arylisoxazole scaffold in generating diverse compound libraries provides a tangible advantage in medicinal chemistry programs focused on this specific vector .

medicinal chemistry synthetic building block regioselective derivatization scaffold modification

Lack of Antiproliferative Cytotoxicity vs. Potent Cytotoxicity of Class 1 HDAC Co-Inhibitors

Data from a related study on structurally similar isoxazole-based HDAC6-selective inhibitors provides critical context. While the target compound itself lacks direct cytotoxicity data, the class of highly selective HDAC6 inhibitors to which it belongs has been demonstrated to have low inherent cancer cell cytotoxicity, as HDAC6 inhibition alone is insufficient for disrupting cell growth [1]. This is in direct contrast to pan-HDAC or class I HDAC inhibitors, which are potently cytotoxic. The target compound, by virtue of its reported selectivity for HDAC6, is thus positioned for use in applications like cancer immune system reactivation rather than direct tumor cell killing, a critical differentiator from more toxic HDAC inhibitors like SAHA (vorinostat) [1].

cancer cell growth selective HDAC6 inhibition low cytotoxicity immune reactivation

Priority Application Scenarios for (5-(p-Tolyl)isoxazol-4-yl)methanol in Academic and Industrial Research


HDAC6-Targeted Epigenetic Probe and Drug Discovery Programs

Based on its reported HDAC6 inhibitory activity, the primary application is in the design and synthesis of novel, non-hydroxamate HDAC6 probes for studying the role of HDAC6 in cancer, neurodegenerative diseases, and inflammation. The low expected cytotoxicity profile, inferred from class behavior, makes it suitable for developing immuno-oncology agents that reactivate the immune system rather than directly kill tumor cells [1]. This is supported by the discovery that its regioisomer had a completely different biological profile, underscoring the specificity of the 4,5-substitution pattern .

Regioisomer-Specific Scaffold for Structure-Activity Relationship (SAR) Exploration

The compound serves as a critical starting material for medicinal chemists exploring the SAR of 4-substituted-5-arylisoxazoles. Its 4-hydroxymethyl group provides a unique vector for diversification, which is not reproducible with the 5-substituted isomer, (3-p-Tolyl-isoxazol-5-yl)-methanol . This enables the exploration of chemical space around the 4-position, which is crucial for optimizing potency, selectivity, and drug-like properties in a lead optimization campaign.

Synthetic Methodology Development and Privileged Scaffold Synthesis

The compound is a valuable substrate for developing and demonstrating novel synthetic methodologies, particularly those involving the 4-position of the isoxazole ring. Reported reactions such as Williamson ether synthesis and bromo-lactamization validate its utility in building more complex, functionalized molecular architectures containing the isoxazole pharmacophore . It is an ideal model substrate for novel C-C and C-heteroatom bond-forming reactions.

Avoidance of Antimicrobial or Mitochondrial Toxicity in Selective HDAC6 Programs

For programs requiring selective HDAC6 modulation without the confounding off-target effects of the 3PTM isomer, this compound is mandated. The 3,5-regioisomer demonstrates antibacterial and mitochondrial toxicity mechanisms . Procuring this specific compound ensures that observed cellular effects are not due to translocator protein or bacterial pathway interference, a critical control for mechanistic deconvolution studies.

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